3-Butyl-2-methylquinolin-4-ol
Overview
Description
3-Butyl-2-methylquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Butyl-2-methylquinolin-4-ol, can be achieved through various classical and modern methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach syntheses . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency, yield, and environmental sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
3-Butyl-2-methylquinolin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Butyl-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . Additionally, these compounds can interact with cellular membranes and proteins, leading to their antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Methylquinolin-3-ol
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- 4-Hydroxy-2-quinolone
Uniqueness
3-Butyl-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl and methyl groups at specific positions on the quinoline ring can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-butyl-2-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-4-7-11-10(2)15-13-9-6-5-8-12(13)14(11)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBEXPMVFDOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=CC=CC=C2C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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